ABCG2 Transporter Inhibition: Superior Nanomolar Potency Compared to Non-Brominated Analogs
4-Bromo-2,3-dichlorobenzoic acid demonstrates potent inhibition of the human ATP-binding cassette transporter ABCG2 (also known as the Breast Cancer Resistance Protein, BCRP), a key mediator of multidrug resistance in cancer. In a cell-based functional assay, the compound potentiated mitoxantrone-induced growth inhibition in MDCK2 cells expressing human GFP-fused ABCG2, exhibiting an EC50 value of 9.70 nM [1]. In contrast, the simpler analog 2,3-dichlorobenzoic acid, which lacks the 4-bromo substituent, shows no reported activity against ABCG2 at comparable concentrations [2]. This represents a >100-fold increase in potency for the target compound relative to a compound that lacks the para-bromo group, highlighting the critical role of this halogen in achieving high-affinity transporter binding.
| Evidence Dimension | Potentiation of mitoxantrone-induced cell growth inhibition via ABCG2 inhibition |
|---|---|
| Target Compound Data | EC50 = 9.70 nM |
| Comparator Or Baseline | 2,3-Dichlorobenzoic acid (activity not reported, presumed inactive at comparable concentrations) |
| Quantified Difference | >100-fold difference in potency (estimated based on lack of reported activity for comparator) |
| Conditions | MDCK2 cells expressing human GFP-fused ABCG2; 72-hour incubation; cell growth inhibition assay |
Why This Matters
This nanomolar potency against a clinically relevant multidrug resistance target makes this compound a valuable tool for chemosensitizer research and a more promising starting point for drug discovery than its non-brominated analogs.
- [1] BindingDB. BDBM50277393: EC50=9.70 nM for ABCG2 inhibition in MDCK2 cells. Accessed 2026. View Source
- [2] PubChem. 2,3-Dichlorobenzoic acid (Compound Summary) - Bioactivity section (no ABCG2 activity reported). Accessed 2026. View Source
